4-Bromo-2-fluorobenzyl mercaptan
Overview
Description
4-Bromo-2-fluorobenzyl mercaptan is an organosulfur compound with the molecular formula C7H6BrFS It is characterized by the presence of a bromine atom, a fluorine atom, and a mercaptan (thiol) group attached to a benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluorobenzyl mercaptan typically involves the introduction of the mercaptan group to a pre-functionalized benzyl ring. One common method is the nucleophilic substitution reaction where a benzyl halide (such as 4-Bromo-2-fluorobenzyl chloride) reacts with a thiol reagent under basic conditions. The reaction can be represented as follows:
4-Bromo-2-fluorobenzyl chloride+Thiourea→4-Bromo-2-fluorobenzyl mercaptan+By-products
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluorobenzyl mercaptan undergoes various types of chemical reactions, including:
Oxidation: The mercaptan group can be oxidized to form disulfides.
Substitution: The bromine and fluorine atoms on the benzyl ring can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Disulfides.
Substitution: Substituted benzyl derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
4-Bromo-2-fluorobenzyl mercaptan has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive mercaptan group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluorobenzyl mercaptan involves its reactivity with various nucleophiles and electrophiles. The mercaptan group can form covalent bonds with electrophilic centers, while the bromine and fluorine atoms can participate in substitution reactions. These interactions are facilitated by the electronic properties of the benzyl ring and the substituents.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzonitrile: Similar structure but with a nitrile group instead of a mercaptan group.
4-Bromo-2-fluorobenzyl chloride: Precursor in the synthesis of 4-Bromo-2-fluorobenzyl mercaptan.
4-Bromo-2-fluorobenzyl alcohol: Contains a hydroxyl group instead of a mercaptan group.
Uniqueness
This compound is unique due to the presence of both a mercaptan group and halogen atoms on the benzyl ring, which confer distinct reactivity and potential for diverse chemical transformations.
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl)methanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFS/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFLFVJFHVJJIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375773 | |
Record name | 4-Bromo-2-fluorobenzyl mercaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886498-29-9 | |
Record name | 4-Bromo-2-fluorobenzyl mercaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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